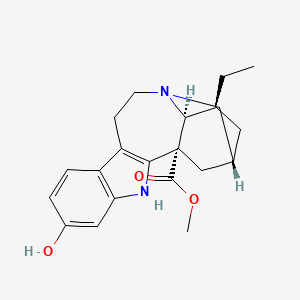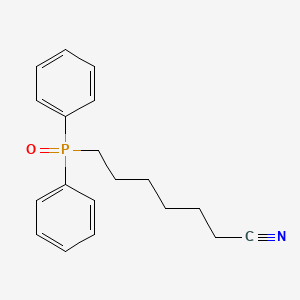![molecular formula C13H17NO4 B14175498 Propanedioic acid, 2-[[(1S)-1-phenylethyl]amino]-, 1,3-dimethyl ester CAS No. 921600-22-8](/img/structure/B14175498.png)
Propanedioic acid, 2-[[(1S)-1-phenylethyl]amino]-, 1,3-dimethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanedioic acid, 2-[[(1S)-1-phenylethyl]amino]-, 1,3-dimethyl ester is a chemical compound with the molecular formula C13H17NO4. This compound is known for its unique structure, which includes a phenylethyl group attached to the amino group of propanedioic acid, and two methyl ester groups. It is used in various scientific research applications due to its interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, 2-[[(1S)-1-phenylethyl]amino]-, 1,3-dimethyl ester typically involves the reaction of propanedioic acid derivatives with (1S)-1-phenylethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include dimethyl sulfate and sodium hydroxide, which facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the production process.
化学反応の分析
Types of Reactions
Propanedioic acid, 2-[[(1S)-1-phenylethyl]amino]-, 1,3-dimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Propanedioic acid, 2-[[(1S)-1-phenylethyl]amino]-, 1,3-dimethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of propanedioic acid, 2-[[(1S)-1-phenylethyl]amino]-, 1,3-dimethyl ester involves its interaction with specific molecular targets and pathways. The phenylethyl group plays a crucial role in its binding affinity and specificity towards certain enzymes and receptors. The ester groups facilitate its solubility and transport within biological systems, enhancing its overall efficacy.
類似化合物との比較
Similar Compounds
Propanedioic acid, dimethyl ester:
Propanedioic acid, 1,3-dithiolan-2-ylidene-, bis(1-methylethyl) ester: This compound has a similar backbone but includes different substituents, leading to distinct chemical properties.
Uniqueness
The presence of the (1S)-1-phenylethyl amino group in propanedioic acid, 2-[[(1S)-1-phenylethyl]amino]-, 1,3-dimethyl ester imparts unique chemical and biological properties, making it distinct from other similar compounds. This structural feature enhances its potential for specific interactions and applications in various fields of research.
特性
CAS番号 |
921600-22-8 |
|---|---|
分子式 |
C13H17NO4 |
分子量 |
251.28 g/mol |
IUPAC名 |
dimethyl 2-[[(1S)-1-phenylethyl]amino]propanedioate |
InChI |
InChI=1S/C13H17NO4/c1-9(10-7-5-4-6-8-10)14-11(12(15)17-2)13(16)18-3/h4-9,11,14H,1-3H3/t9-/m0/s1 |
InChIキー |
MOHQPZISADDDAB-VIFPVBQESA-N |
異性体SMILES |
C[C@@H](C1=CC=CC=C1)NC(C(=O)OC)C(=O)OC |
正規SMILES |
CC(C1=CC=CC=C1)NC(C(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromo-1-[4-(2-fluorophenyl)piperazin-1-YL]pentan-1-one](/img/structure/B14175420.png)
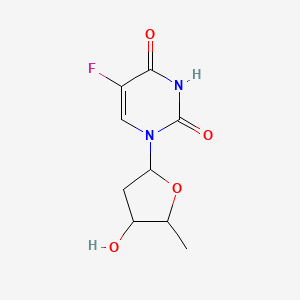



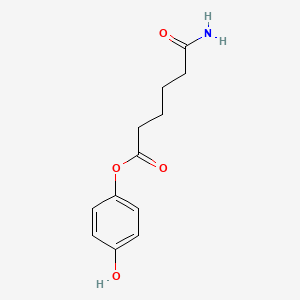
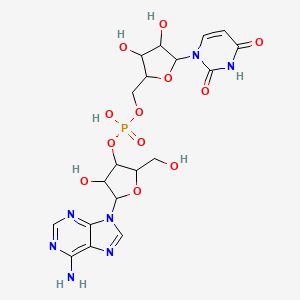
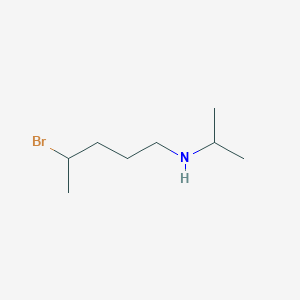
![11-(4-Methylpiperazin-1-yl)-10,11-dihydrodibenzo[b,f]thiepin-2-amine](/img/structure/B14175469.png)
![8-(Bromomethylidene)-1,4-dioxaspiro[4.5]decane](/img/structure/B14175479.png)

![9-Bromobenzo[h]isoquinoline-5-carbonitrile](/img/structure/B14175512.png)
